molecular formula C9H10BrFO B2391333 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene CAS No. 1441070-49-0

4-(Bromomethyl)-1-ethoxy-2-fluorobenzene

Cat. No.: B2391333
CAS No.: 1441070-49-0
M. Wt: 233.08
InChI Key: NWEUGARUWMUUML-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, an ethoxy group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethoxy-2-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-1-ethoxy-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a building block for bioactive compounds.

    Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The ethoxy and fluorine groups influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-1-methoxy-2-fluorobenzene
  • 4-(Bromomethyl)-1-ethoxy-2-chlorobenzene
  • 4-(Chloromethyl)-1-ethoxy-2-fluorobenzene

Uniqueness

4-(Bromomethyl)-1-ethoxy-2-fluorobenzene is unique due to the combination of its bromomethyl, ethoxy, and fluorine substituents. This combination imparts distinct reactivity and properties compared to similar compounds. The presence of the fluorine atom enhances the compound’s stability and influences its electronic characteristics, making it valuable in various chemical applications.

Properties

IUPAC Name

4-(bromomethyl)-1-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEUGARUWMUUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1441070-49-0
Record name 4-(bromomethyl)-1-ethoxy-2-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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